Cas no 1493376-54-7 (1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol)
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol
- BS-15539
- C11H18N2OS2
- 1-(piperazin-1-yl)-3-(thiophen-2-ylsulfanyl)propan-2-ol
- CS-0162652
- D81201
- 1-piperazin-1-yl-3-thiophen-2-ylsulfanylpropan-2-ol
- 1493376-54-7
- AKOS014786986
-
- Inchi: 1S/C11H18N2OS2/c14-10(8-13-5-3-12-4-6-13)9-16-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2
- InChI Key: MVDQSPJGINMMGJ-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)CC(CN1CCNCC1)O
Computed Properties
- Exact Mass: 258.08605555g/mol
- Monoisotopic Mass: 258.08605555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 89
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01126946-50mg |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 50mg |
¥853 | 2021-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01126946-100mg |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 100mg |
¥712.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01126946-250mg |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 250mg |
¥1210.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01126946-1g |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 1g |
¥3266.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JU392-200mg |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 200mg |
1495.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JU392-100mg |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 100mg |
598.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JU392-250mg |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 250mg |
2789CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P18620-100mg |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 100mg |
¥752.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P18620-1g |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 1g |
¥3449.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P18620-250mg |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol |
1493376-54-7 | 97% | 250mg |
¥1278.0 | 2024-07-19 |
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol Suppliers
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol
Comprehensive Overview of 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol (CAS No. 1493376-54-7): Properties, Applications, and Research Insights
1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol (CAS No. 1493376-54-7) is a synthetic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound combines a piperazine moiety with a thiophene-thioether linkage, offering a versatile scaffold for drug discovery and material science. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.
The molecular structure of 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol features a propan-2-ol backbone, which enhances its solubility and bioavailability—a critical factor in medicinal chemistry optimization. Recent studies highlight its potential in modulating G-protein-coupled receptors (GPCRs), a hot topic in neuropharmacology and oncology research. With the growing demand for small-molecule therapeutics, this compound’s structure-activity relationship (SAR) is being rigorously investigated to unlock novel therapeutic pathways.
In the context of green chemistry, 1493376-54-7 has also been evaluated for its synthetic accessibility and environmental compatibility. Innovations in catalytic synthesis and microwave-assisted reactions have reduced the reliance on hazardous reagents, aligning with the industry’s shift toward sustainable chemical processes. This aligns with frequent search queries such as "eco-friendly synthesis of heterocyclic compounds" and "piperazine derivatives in drug design," reflecting broader scientific and public interest.
From an industrial perspective, 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol is often discussed in forums focusing on high-value chemical intermediates. Its compatibility with parallel synthesis techniques makes it attractive for combinatorial chemistry libraries, a trend driven by the rise of AI-driven drug discovery platforms. Notably, its thiophene component is associated with electron-rich aromatic systems, which are pivotal in designing organic semiconductors—a crossover application linking pharmaceuticals and advanced materials science.
Ongoing research into CAS No. 1493376-54-7 also addresses metabolic stability and toxicity profiles, key concerns in preclinical development. Publications indexed in platforms like PubMed and Reaxys frequently cite its ADME (Absorption, Distribution, Metabolism, Excretion) properties, a recurring theme in searches like "improving drug half-life of piperazine-based molecules." Such data underscores its relevance in translational medicine.
In summary, 1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol represents a multifaceted compound bridging academic research and industrial innovation. Its dual utility in life sciences and material engineering, coupled with evolving synthetic methodologies, positions it as a compound of enduring scientific and commercial value. Future directions may explore its polypharmacology potential or hybrid derivatives for multitarget therapies, further solidifying its role in modern chemistry.
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